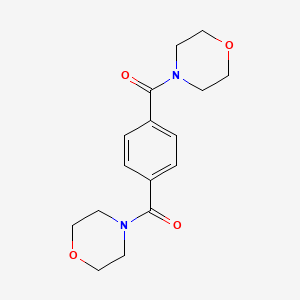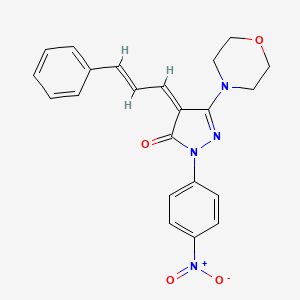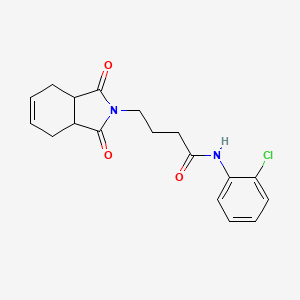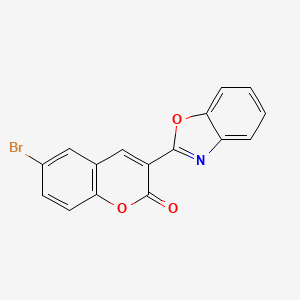![molecular formula C18H25NO2 B5370703 8-(3,5-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5370703.png)
8-(3,5-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3,5-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as DBO or spirocyclic ketone and is known for its ability to act as a potent inhibitor for various enzymes.
Mechanism of Action
DBO acts as a competitive inhibitor for enzymes by binding to the active site of the enzyme. It forms a covalent bond with the enzyme, which prevents the substrate from binding to the enzyme and inhibits its activity. DBO has been found to inhibit various enzymes, including proteases, kinases, and phosphatases, by forming a covalent bond with the enzyme's active site.
Biochemical and Physiological Effects:
DBO has been shown to have various biochemical and physiological effects, including inhibition of tumor growth, anti-inflammatory activity, and antiviral and antibacterial properties. It has also been found to have neuroprotective effects and can improve memory and cognitive function.
Advantages and Limitations for Lab Experiments
DBO has several advantages for lab experiments, including its high potency and selectivity for various enzymes. It is also stable under various conditions and can be easily synthesized. However, DBO has some limitations, including its low solubility in water and the potential for off-target effects.
Future Directions
There are several future directions for research on DBO, including its potential use in drug discovery and development for various diseases, including cancer, inflammation, and viral infections. Further studies are needed to determine the optimal dosage and administration of DBO and its potential side effects. The development of new synthesis methods and modifications of the DBO structure may also lead to the discovery of more potent and selective inhibitors for enzymes.
Synthesis Methods
The synthesis of DBO can be achieved through various methods, including the reaction of 3,5-dimethylbenzylamine with cyclohexanone and subsequent cyclization. Another method involves the reaction of 3,5-dimethylbenzylamine with 1,2-epoxydecane, followed by cyclization and oxidation. The yield of DBO can be improved by using different solvents and reaction conditions.
Scientific Research Applications
DBO has been extensively studied for its potential use in drug discovery and development. It has been found to inhibit various enzymes, including proteases, kinases, and phosphatases, which play a crucial role in various disease conditions such as cancer, inflammation, and viral infections. DBO has also been shown to have antiviral and antibacterial properties.
properties
IUPAC Name |
9-[(3,5-dimethylphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-14-10-15(2)12-16(11-14)13-19-8-7-18(5-3-9-21-18)6-4-17(19)20/h10-12H,3-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPDSGCPVUKISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2CCC3(CCCO3)CCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-fluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5370623.png)

![5-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)isophthalic acid](/img/structure/B5370635.png)
![3-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5370643.png)
![7-(4-fluorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5370655.png)
![methyl 2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5370659.png)
![3-[(1-methyl-1H-tetrazol-5-yl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B5370667.png)
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5370688.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5370696.png)
![3-(2,4-dichlorobenzyl)-1H-indole-1-carbaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5370704.png)
![4-[2-(3-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5370708.png)


